![molecular formula C18H23ClN2O B3849966 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B3849966.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine
Overview
Description
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine, commonly known as fentanyl, is a synthetic opioid that is used as a pain reliever and anesthetic. Fentanyl is a highly potent drug that is about 50-100 times stronger than morphine. Due to its potency, fentanyl is often used in medical settings for severe pain management, such as during surgery or for cancer patients. Fentanyl is also used illicitly as a recreational drug, which can lead to addiction and overdose.
Mechanism of Action
Fentanyl works by binding to opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also affects the release of certain neurotransmitters, such as dopamine and serotonin, which can produce feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
Fentanyl can produce a range of physiological effects, including respiratory depression, sedation, and decreased heart rate. It can also cause nausea, vomiting, and constipation. Fentanyl can be highly addictive, and prolonged use can lead to tolerance and dependence.
Advantages and Limitations for Lab Experiments
Fentanyl has advantages and limitations for use in lab experiments. Its potency and specificity make it a useful tool for studying the opioid system and pain pathways. However, its potential for addiction and overdose make it important to use caution and follow strict safety protocols when handling fentanyl in the lab.
Future Directions
There are many potential future directions for research on fentanyl, including:
1. Developing new formulations of fentanyl that are less addictive and have fewer side effects.
2. Studying the long-term effects of fentanyl use on the brain and body.
3. Investigating the role of fentanyl in the treatment of depression and anxiety.
4. Developing new drugs that target the opioid system and pain pathways, with fewer side effects and less risk of addiction.
5. Studying the use of fentanyl in combination with other drugs, such as antidepressants and antipsychotics, to improve pain management and reduce side effects.
In conclusion, fentanyl is a powerful synthetic opioid that has many potential uses in medical settings. Its potency and specificity make it a useful tool for studying the opioid system and pain pathways. However, its potential for addiction and overdose make it important to use caution and follow strict safety protocols when handling fentanyl. Future research on fentanyl may lead to new treatments for pain and other conditions, as well as improved safety and efficacy of opioid medications.
Scientific Research Applications
Fentanyl has been extensively studied for its use as a pain reliever and anesthetic in medical settings. It has also been studied for its potential use in treating other conditions, such as depression and anxiety. Fentanyl has been shown to be effective in reducing pain and improving quality of life for patients with chronic pain, including those with cancer.
properties
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-20-10-8-16(9-11-20)21(2)13-17-6-7-18(22-17)14-4-3-5-15(19)12-14/h3-7,12,16H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVNJRISPLBYAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N,1-dimethylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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